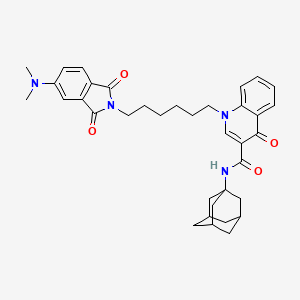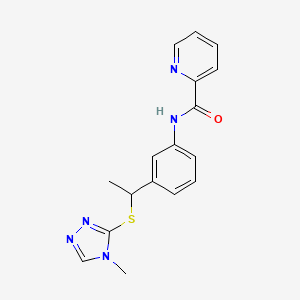
CB2R probe 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CB2R Probe 1 is a fluorescent probe specifically designed to target the cannabinoid receptor type 2 (CB2R). This receptor is part of the endocannabinoid system and is primarily expressed in the immune system. This compound is known for its safety and environmental friendliness, exhibiting low cytotoxicity in cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of CB2R Probe 1 involves multiple steps, including the formation of the core structure and the attachment of the fluorescent moiety. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the synthesis involves standard organic chemistry techniques such as condensation reactions, nucleophilic substitutions, and purification steps like chromatography .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and purity, and implementing safety measures for handling chemicals. The production process would also involve rigorous quality control to ensure the probe’s efficacy and safety for research applications .
Analyse Chemischer Reaktionen
Types of Reactions: CB2R Probe 1 primarily undergoes reactions typical of organic fluorescent probes. These include:
Substitution Reactions: Involving the replacement of functional groups to modify the probe’s properties.
Condensation Reactions: Used in the initial synthesis to form the core structure.
Oxidation and Reduction Reactions: To modify the electronic properties of the probe.
Common Reagents and Conditions:
Reagents: Common reagents include organic solvents, acids, bases, and specific catalysts for each reaction step.
Major Products: The major product of these reactions is the this compound itself, characterized by its fluorescent properties and high affinity for the CB2R receptor .
Wissenschaftliche Forschungsanwendungen
CB2R Probe 1 has a wide range of applications in scientific research:
Chemistry: Used to study the binding and activity of CB2R in various chemical environments.
Biology: Employed in cellular imaging to visualize CB2R expression and distribution in living cells.
Medicine: Investigated for its potential in diagnosing and monitoring diseases involving CB2R, such as neurodegenerative disorders and inflammatory diseases.
Industry: Utilized in the development of new drugs targeting CB2R, as well as in quality control processes for pharmaceuticals
Wirkmechanismus
CB2R Probe 1 exerts its effects by binding specifically to the CB2R receptor. This binding is facilitated by the probe’s high affinity and selectivity for CB2R. Upon binding, the probe’s fluorescent properties allow researchers to visualize and track the receptor’s location and activity in real-time. The molecular targets involved include the CB2R receptor itself, and the pathways influenced by CB2R activation, such as anti-inflammatory and neuroprotective pathways .
Vergleich Mit ähnlichen Verbindungen
JWH133: A CB2R-selective agonist known for its anti-inflammatory and neuroprotective properties.
LEI-121: A photoaffinity probe that stabilizes the inactive conformation of CB2R.
Uniqueness of CB2R Probe 1: this compound stands out due to its fluorescent properties, which allow for real-time imaging and tracking of CB2R in living cells. This makes it a valuable tool for studying the receptor’s dynamics and interactions in various biological contexts. Additionally, its low cytotoxicity and environmental friendliness make it a safer option for research applications .
Eigenschaften
Molekularformel |
C36H42N4O4 |
|---|---|
Molekulargewicht |
594.7 g/mol |
IUPAC-Name |
N-(1-adamantyl)-1-[6-[5-(dimethylamino)-1,3-dioxoisoindol-2-yl]hexyl]-4-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C36H42N4O4/c1-38(2)26-11-12-27-29(18-26)35(44)40(34(27)43)14-8-4-3-7-13-39-22-30(32(41)28-9-5-6-10-31(28)39)33(42)37-36-19-23-15-24(20-36)17-25(16-23)21-36/h5-6,9-12,18,22-25H,3-4,7-8,13-17,19-21H2,1-2H3,(H,37,42) |
InChI-Schlüssel |
LEAGPELVKSZWJR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC2=C(C=C1)C(=O)N(C2=O)CCCCCCN3C=C(C(=O)C4=CC=CC=C43)C(=O)NC56CC7CC(C5)CC(C7)C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[[4-[5-[6-[(6-methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyrazin-2-yl]-3-methylpyrazolo[1,5-a]pyridin-6-yl]oxymethyl]morpholine](/img/structure/B11932207.png)
![2-[[4-[(3S)-1-oxo-3,4-dihydroisochromene-3-carbonyl]piperazin-1-yl]methyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B11932210.png)
![2-[2-[2-[2-[4-[[4-[2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]ethyl]-2-fluorophenoxy]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]-N-[[9-ethyl-7-(4-methylthiophen-2-yl)carbazol-3-yl]methyl]ethanamine](/img/structure/B11932211.png)
![1-[(2R,3R,4R,5R)-4-({[(2S,3S,5S)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy({[(isopropoxycarbonyl)oxy]methyl}sulfanyl)phosphoryl}oxy)-5-ethyl-3-methoxyoxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B11932218.png)



![methyl 2-[(3S,6'R,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B11932245.png)


![5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid;2-[bis(hydroxymethyl)amino]ethanol](/img/structure/B11932269.png)


![4-[[(2R)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]butyl 5-[[3-[(S)-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]oxycarbonylamino]-phenylmethyl]phenoxy]methyl]-1-methylpyrazole-3-carboxylate](/img/structure/B11932279.png)
